3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole

Medicinal Chemistry Bioisosterism Drug Design

The specific 3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole scaffold is a critical, non-substitutable building block. The 3-methyl oxadiazole provides a metabolically stable ester bioisostere and enhances receptor affinity (4× acetylcholine), while the pyrrolidin-2-yl group is essential for CNS penetration and target engagement. This precise arrangement is key for muscarinic agonists, Gram-negative antibacterials, and novel anthelmintics. Using a generic oxadiazole risks compromised metabolic stability, altered target affinity, and failed syntheses. Procure this exact compound at >95% purity to ensure reproducible results and accelerate your drug discovery or agrochemical research.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 915921-82-3
Cat. No. B1357875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole
CAS915921-82-3
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2CCCN2
InChIInChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3
InChIKeyHVPGJKMIHQOPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole (CAS 915921-82-3): Structural Identity and Core Properties


3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole (CAS 915921-82-3) is a heterocyclic building block comprising a 1,2,4-oxadiazole core with a methyl substituent at the 3-position and a pyrrolidin-2-yl group at the 5-position [1]. Its molecular formula is C₇H₁₁N₃O, with a molecular weight of 153.18 g/mol, an XLogP3 of 0.5, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 51 Ų, indicating balanced physicochemical properties for medicinal chemistry applications [1].

Why Generic Substitution of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole Fails: The Cost of Scaffold Indifference


The 1,2,4-oxadiazole/pyrrolidine scaffold is not monolithic; substitution pattern, regioisomerism, and stereochemistry profoundly influence biological activity, metabolic stability, and synthetic utility. The 3-methyl group and 5-pyrrolidin-2-yl substitution on the 1,2,4-oxadiazole core confer distinct electronic and steric properties compared to other oxadiazole isomers (e.g., 1,3,4-oxadiazoles) or unsubstituted analogs [1]. Literature demonstrates that 1,2,4-oxadiazoles exhibit markedly different metabolic stability and hERG inhibition profiles relative to 1,3,4-oxadiazoles [2], and the pyrrolidine moiety is critical for target engagement in antibacterial and anthelmintic contexts [3]. Substituting a generic 1,2,4-oxadiazole building block without the precise 3-methyl-5-pyrrolidin-2-yl arrangement risks loss of bioisosteric benefits, altered target affinity, and compromised synthetic compatibility, directly impacting downstream research outcomes.

Quantitative Differentiation of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole: Evidence for Scientific Selection


1,2,4-Oxadiazole Core Confers Hydrolytic Stability Advantage Over Ester Bioisosteres

The 1,2,4-oxadiazole ring in this compound serves as a metabolically stable bioisostere for esters and amides, a property that distinguishes it from hydrolysis-prone ester-containing building blocks. Studies demonstrate that replacing a methyl ester with a 3-methyl-1,2,4-oxadiazole ring yields metabolically more stable muscarinic agonists [1]. This class-level inference applies directly to 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, positioning it as a superior scaffold for lead optimization requiring extended plasma half-life.

Medicinal Chemistry Bioisosterism Drug Design

3-Methyl-1,2,4-oxadiazole Moiety Enhances Receptor Affinity: 4-Fold Improvement Over Acetylcholine

A comparative study of azabicyclic oxadiazoles demonstrated that the 3-methyl-1,2,4-oxadiazole moiety (present in this compound) confers significantly enhanced affinity for muscarinic receptors. Specifically, compound 7b containing this moiety exhibited an affinity 4 times that of acetylcholine [1]. This quantifiable improvement over the endogenous ligand underscores the value of this specific substitution pattern for CNS-penetrant agonist design.

Pharmacology Receptor Binding Structure-Activity Relationship

Pyrrolidine-Oxadiazole Scaffold Yields Sub-Micromolar Antibacterial Activity: Comparable to Novobiocin

Hybrid pyrrolidine-1,2,4-oxadiazole compounds closely related to this building block demonstrate potent dual inhibition of bacterial DNA gyrase and topoisomerase IV. In a 2022 study, compound 17 exhibited an IC₅₀ of 13 µM against E. coli Topo IV, comparable to the clinical antibiotic novobiocin (IC₅₀ = 11 µM), and outperformed ciprofloxacin in MIC assays (55 ng/mL vs. 60 ng/mL) [1]. These data validate the antibacterial potential of the pyrrolidine-oxadiazole scaffold and support the selection of 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole as a privileged starting point for antibacterial lead discovery.

Antibacterial Enzyme Inhibition Drug Discovery

Pyrrolidine-Oxadiazole Core Demonstrates Anthelmintic Activity with Mammalian Cell Selectivity

A medicinal chemistry campaign optimized a pyrrolidine-oxadiazole scaffold for anthelmintic activity against Haemonchus contortus. The series exhibited IC₅₀ values ranging from 0.78 to 22.4 µM in larval motility/development assays and demonstrated high selectivity in mammalian cell counter-screens [1]. While not tested as the exact target compound, the core pyrrolidine-oxadiazole architecture shared with 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is directly implicated in this antiparasitic activity, making this building block a rational choice for anthelmintic drug discovery programs.

Antiparasitic Anthelmintic Veterinary Medicine

Commercial Availability at Defined Purity Grades (95-98%) Ensures Reproducible Research

Multiple reputable vendors supply 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole with specified purity levels: AKSci offers 95% minimum purity , MolCore provides ≥98% purity , and CymitQuimica lists 95% purity . This consistency in commercial quality reduces batch-to-batch variability in synthetic campaigns and biological assays, a critical factor for reproducible research. In contrast, less common oxadiazole regioisomers or unsubstituted analogs may lack such rigorous quality specifications or may be available only through custom synthesis, introducing delays and uncertainty.

Chemical Procurement Quality Control Synthetic Chemistry

High-Impact Application Scenarios for 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole (CAS 915921-82-3)


Lead Optimization of Metabolically Stable CNS-Penetrant Muscarinic Agonists

Researchers developing muscarinic agonists for Alzheimer's disease or other cognitive disorders can utilize 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole as a core building block. The 3-methyl-1,2,4-oxadiazole moiety provides a metabolically stable bioisostere for esters and confers enhanced receptor affinity (4× acetylcholine) [1], while the pyrrolidin-2-yl group introduces a basic amine for CNS penetration and target engagement. This scaffold reduces the need for late-stage metabolic stabilization and affinity maturation.

Discovery of Dual-Target Antibacterial Agents Against DNA Gyrase and Topoisomerase IV

Medicinal chemists targeting resistant Gram-negative bacteria can employ this compound to generate libraries of pyrrolidine-oxadiazole hybrids. Closely related analogs have demonstrated potent dual inhibition of DNA gyrase and Topo IV with IC₅₀ values comparable to novobiocin and superior MICs versus ciprofloxacin [2]. The commercial availability of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole at >95% purity enables rapid, reproducible synthesis of focused analog sets for SAR exploration.

Development of Selective Anthelmintics for Livestock Parasite Control

Veterinary researchers and agrochemical scientists can leverage the pyrrolidine-oxadiazole core of this compound as a starting point for novel anthelmintics. The scaffold has produced analogs with potent activity against Haemonchus contortus (IC₅₀ = 0.78–22.4 µM) and favorable selectivity for parasitic over mammalian cells [3]. 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole offers a synthetically accessible entry to this chemical space, supporting programs aimed at overcoming drug resistance in livestock nematodes.

Synthesis of Functionalized Heterocyclic Libraries for Phenotypic Screening

Chemical biologists and screening centers seeking diverse, medicinally relevant building blocks can incorporate 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole into parallel synthesis workflows. Its balanced physicochemical properties (MW = 153.18, XLogP3 = 0.5, TPSA = 51 Ų) [4] align with drug-like space, and the presence of a secondary amine (pyrrolidine) and an electron-deficient oxadiazole ring provides orthogonal reactive handles for further diversification. The compound's commercial availability at defined purity grades ensures consistent library quality and reproducible screening results.

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